molecular formula C11H14O3 B14484020 2-Methyl-3-oxo-4-(prop-2-en-1-yl)cyclopent-1-en-1-yl acetate CAS No. 67220-79-5

2-Methyl-3-oxo-4-(prop-2-en-1-yl)cyclopent-1-en-1-yl acetate

Cat. No.: B14484020
CAS No.: 67220-79-5
M. Wt: 194.23 g/mol
InChI Key: DIXWQQAFPIROQS-UHFFFAOYSA-N
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Description

2-Methyl-3-oxo-4-(prop-2-en-1-yl)cyclopent-1-en-1-yl acetate is an organic compound with a complex structure that includes a cyclopentene ring, a ketone group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-oxo-4-(prop-2-en-1-yl)cyclopent-1-en-1-yl acetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor, followed by functional group transformations to introduce the acetate ester and the prop-2-en-1-yl group. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-oxo-4-(prop-2-en-1-yl)cyclopent-1-en-1-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

2-Methyl-3-oxo-4-(prop-2-en-1-yl)cyclopent-1-en-1-yl acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives may have biological activity and can be studied for potential therapeutic uses.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Methyl-3-oxo-4-(prop-2-en-1-yl)cyclopent-1-en-1-yl acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-oxo-3-(prop-2-ynyl)cyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate: This compound has a similar cyclopentene ring structure but with different functional groups.

    2-Methoxy-4-(prop-2-en-1-yl)phenol: Another compound with a prop-2-en-1-yl group but attached to a phenol ring.

Uniqueness

2-Methyl-3-oxo-4-(prop-2-en-1-yl)cyclopent-1-en-1-yl acetate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

67220-79-5

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

(2-methyl-3-oxo-4-prop-2-enylcyclopenten-1-yl) acetate

InChI

InChI=1S/C11H14O3/c1-4-5-9-6-10(14-8(3)12)7(2)11(9)13/h4,9H,1,5-6H2,2-3H3

InChI Key

DIXWQQAFPIROQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC(C1=O)CC=C)OC(=O)C

Origin of Product

United States

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